molecular formula C18H18F2N4O2S B2461808 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034537-70-5

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2461808
CAS No.: 2034537-70-5
M. Wt: 392.42
InChI Key: UUWIBENIYJKCPF-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, a pyrazole ring, and a pyridine moiety, which contribute to its biological activity. The molecular formula is C19H21F2N4O2SC_{19}H_{21}F_2N_4O_2S, and it has a molecular weight of approximately 396.45 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially improving bioavailability.

This compound primarily acts as an inhibitor of glycine transporter 1 (GlyT1). This transporter plays a crucial role in neurotransmission within the central nervous system. By inhibiting GlyT1, the compound increases glycine concentrations in the synaptic cleft, which may have therapeutic implications for conditions such as schizophrenia and mood disorders.

Antibacterial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit antibacterial activity against various pathogens. For instance:

  • In vitro Studies : Compounds containing the pyrazole motif have shown moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 16 µg/mL against Streptococcus pyogenes and Bacillus subtilis .
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BBacillus subtilis16
Compound CStreptococcus pyogenes16

Anticancer Activity

This compound has also been explored for its anticancer properties. It acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family. Inhibition of BET proteins disrupts cellular processes such as cell cycle progression and apoptosis, showing promise in cancer therapy .

Case Studies and Research Findings

  • GlyT1 Inhibition : In animal models, the compound significantly raised cerebrospinal fluid glycine levels, suggesting potential therapeutic benefits for psychiatric disorders .
  • Antibacterial Evaluation : A study evaluating various pyrazole derivatives found that certain analogs exhibited enhanced antibacterial properties compared to traditional antibiotics, indicating their potential as antibiotic adjuvants .
  • Cytotoxicity Studies : While exploring its cytotoxic effects against cancer cell lines, it was observed that the compound displayed selective cytotoxicity towards tumor cells while sparing normal cells .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2S/c1-12-14(13(2)24(23-12)17-8-3-4-10-21-17)9-11-22-27(25,26)18-15(19)6-5-7-16(18)20/h3-8,10,22H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWIBENIYJKCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.